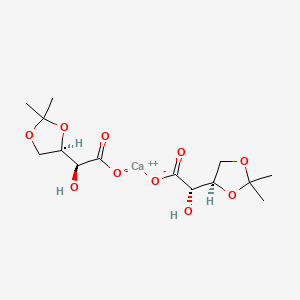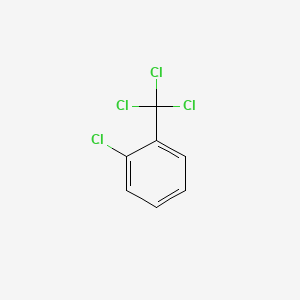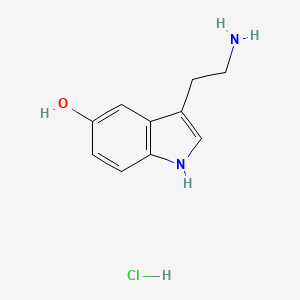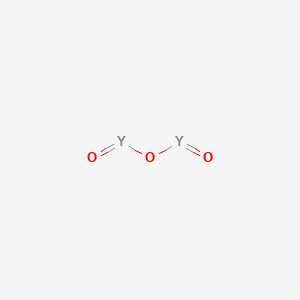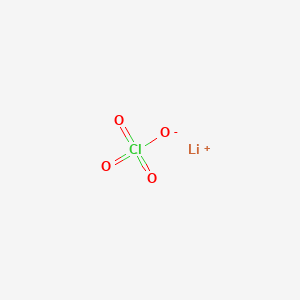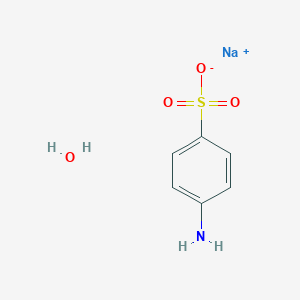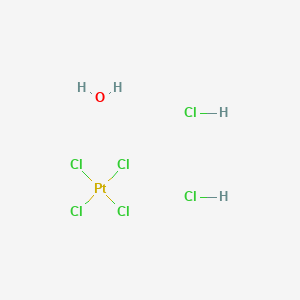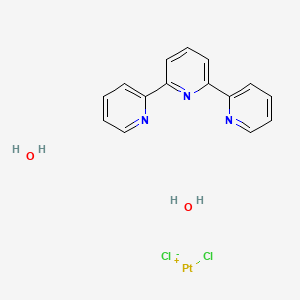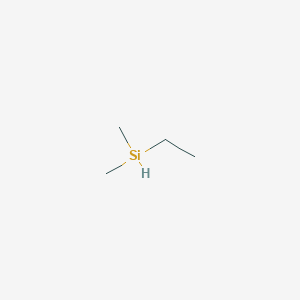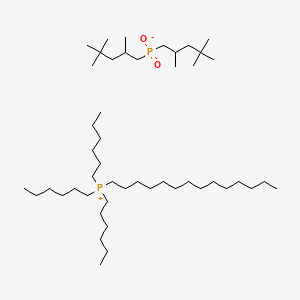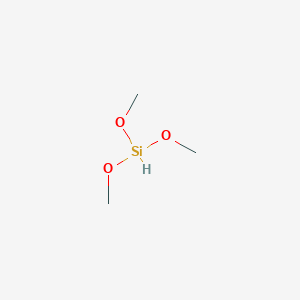
Trimethoxy-silane
Overview
Description
Trimethoxy-silane is a useful research compound. Its molecular formula is C3H10O3Si and its molecular weight is 122.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Trimethoxy-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethoxy-silane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Electrical and Electronic Industries
- Surface Treatment of Nanoparticles: The surface treatment of aluminum nanoparticles with octyl-trimethoxysilane enhances the electrical properties of polyethylene composites. This treatment improves dielectric properties and reduces dielectric loss, making it significant for practical applications in the electrical and electronic industries (Huang, Kim, Jiang, Yin, & Li, 2009).
2. Environmental Protection
- Soil Stabilization: Trimethoxysilane derivatives are used for binding heavy metals and arsenic in soil. This method is particularly relevant in areas affected by industrial emissions and aims to increase food safety in such regions (Grzesiak, Łukaszyk, Kurczewska, & Schroeder, 2014).
3. Solar Energy
- Dye-Sensitized Solar Cells: A trimethoxysilane-derivatized ionic liquid has been synthesized for use as a gel electrolyte in dye-sensitized solar cells. This application results in solid-state devices with satisfactory overall efficiency, demonstrating potential in solar energy technologies (Jovanovski, Stathatos, Orel, & Lianos, 2006).
4. Chemical Synthesis
- Trimethoxysilane Production: Research has been conducted on the efficient production of trimethoxysilane with high selectivity, involving the reaction of methanol vapor with silicon (Suzuki & Ono, 1990).
5. Chromatography
- HPLC Stationary Phases: Trimethoxysilane derivatives have been synthesized for attachment to silica support material, acting as the stationary phase in High-Performance Liquid Chromatography (HPLC). This application aids in the separation of various compounds using chromatographic techniques (Wang, Baker, Baker, & Colón, 2006).
properties
IUPAC Name |
trimethoxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10O3Si/c1-4-7(5-2)6-3/h7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCVXFAYWRXLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[SiH](OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
153233-53-5 | |
| Details | Compound: Silane, trimethoxy-, homopolymer | |
| Record name | Silane, trimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153233-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
122.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxy-silane | |
CAS RN |
2487-90-3 | |
| Record name | Trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2487-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

